molecular formula C16H20N4O3S B11020307 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020307
M. Wt: 348.4 g/mol
InChI Key: XARQRTOJWSPFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it into a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole and furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Drug Development: It can be used as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Corrosion Inhibitors: The compound can be used to protect metals from corrosion, especially in harsh environments.

    Dye and Pigment Production: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, while the furan and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical reactivity and potential applications. The presence of the thiadiazole ring imparts corrosion inhibition properties, while the furan and pyrrolidine rings enhance its biological activity and chemical versatility.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)14-18-19-15(24-14)17-13(22)10-7-12(21)20(8-10)9-11-5-4-6-23-11/h4-6,10H,7-9H2,1-3H3,(H,17,19,22)

InChI Key

XARQRTOJWSPFGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.